molecular formula C6H3Cl2N3 B1424371 5,6-Dichloro-3H-imidazo[4,5-b]pyridine CAS No. 189102-97-4

5,6-Dichloro-3H-imidazo[4,5-b]pyridine

Cat. No. B1424371
M. Wt: 188.01 g/mol
InChI Key: UWYSZYFNTMSWDF-UHFFFAOYSA-N
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Description

5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a chemical compound with the linear formula C6H3Cl2N3 . It has a molecular weight of 188.02 . The compound is typically a yellow to brown solid .


Synthesis Analysis

Imidazo[4,5-b]pyridine synthesis generally involves condensation-dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions . New preparative methods for the synthesis of imidazopyridines using various catalysts have been described in recent years .


Molecular Structure Analysis

The molecular structure of 5,6-Dichloro-3H-imidazo[4,5-b]pyridine is represented by the InChI code: 1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11) and the corresponding InChI key is UWYSZYFNTMSWDF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

5,6-Dichloro-3H-imidazo[4,5-b]pyridine is a yellow to brown solid . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.

Scientific Research Applications

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion. Inhibitors such as SB9a and SB14a, which are derivatives of imidazo[4,5-b]pyridine, showed high inhibition performance, acting as mixed-type inhibitors. This was supported by studies using techniques like Potentiodynamic Polarization, Electrochemical Impedance Spectroscopy, and Density Functional Theory (DFT) (Saady et al., 2021).

  • Synthesis of Anticancer Agents : Imidazo[4,5-b]pyridines have been synthesized for potential use as anticancer agents. The synthesis of these compounds involved the cyclization of diamino pyridines with ethyl orthoformate or aryl aldehydes. However, biological studies indicated that these compounds were less active than other known agents (Temple et al., 1987).

  • Antimicrobial and Anticancer Activity : New derivatives of 6-bromo-2-(substituted)-3H-imidazo[4,5-b]pyridine were synthesized and showed promising antibacterial, antifungal, and anticancer activities. These findings suggest that the imidazo[4,5-b]pyridine moiety could be a promising template for synthesizing new agents (Shelke et al., 2017).

  • Halogenation Reactions : Research has explored the halogenation of imidazo[4,5-b]pyridin-2-one derivatives, which is a crucial step in the synthesis of various pharmaceutical compounds. The process involves the formation of dichloro(dibromo) derivatives under specific conditions (Yutilov et al., 2005).

  • Fluorescent Probes Development : Imidazo[4,5-b]pyridine-based fluorophores have been synthesized and studied for their potential as cell membrane probes. These compounds were found to successfully intercalate into lipid bilayers, indicating their suitability as tools for monitoring membrane dynamics and cellular health (Renno et al., 2022).

properties

IUPAC Name

5,6-dichloro-1H-imidazo[4,5-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2N3/c7-3-1-4-6(10-2-9-4)11-5(3)8/h1-2H,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWYSZYFNTMSWDF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=NC(=C1Cl)Cl)N=CN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70701597
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dichloro-3H-imidazo[4,5-b]pyridine

CAS RN

189102-97-4
Record name 5,6-Dichloro-1H-imidazo[4,5-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70701597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dichloro-3H-imidazo[4,5-b]pyridine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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